molecular formula C10H8ClF2NO3 B14060339 1-Chloro-1-(3-(difluoromethyl)-2-nitrophenyl)propan-2-one

1-Chloro-1-(3-(difluoromethyl)-2-nitrophenyl)propan-2-one

Cat. No.: B14060339
M. Wt: 263.62 g/mol
InChI Key: YNOAZRZIFVKJIX-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-(difluoromethyl)-2-nitrophenyl)propan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with a chloro group at position 1 and a 3-(difluoromethyl)-2-nitrophenyl moiety at the same carbon. Its structural uniqueness arises from the combination of electron-withdrawing groups (nitro and difluoromethyl) on the aromatic ring, which influence its electronic properties and reactivity.

Properties

Molecular Formula

C10H8ClF2NO3

Molecular Weight

263.62 g/mol

IUPAC Name

1-chloro-1-[3-(difluoromethyl)-2-nitrophenyl]propan-2-one

InChI

InChI=1S/C10H8ClF2NO3/c1-5(15)8(11)6-3-2-4-7(10(12)13)9(6)14(16)17/h2-4,8,10H,1H3

InChI Key

YNOAZRZIFVKJIX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)C(F)F)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Chloro-1-(3-(difluoromethyl)-2-nitrophenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted benzene derivatives.

    Nitration: The nitro group is introduced via nitration reactions, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Difluoromethylation: The difluoromethyl group is introduced using difluoromethylating agents under specific conditions.

Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

1-Chloro-1-(3-(difluoromethyl)-2-nitrophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control.

Scientific Research Applications

1-Chloro-1-(3-(difluoromethyl)-2-nitrophenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a precursor in drug synthesis.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-(difluoromethyl)-2-nitrophenyl)propan-2-one involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s closest structural analogs include:

Compound Name Substituents on Aromatic Ring Key Functional Groups Reference
1-Chloro-1-(3-(difluoromethyl)-2-nitrophenyl)propan-2-one 3-(difluoromethyl), 2-nitro Cl, ketone, NO₂, CF₂H Target Compound
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one 4-methoxy Cl, ketone, hydrazinylidene
Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate 4-methoxy Cl, ester, hydrazinylidene
1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one 2,4-dichloro, 5-fluoro Cl, F, enone

Key Observations :

  • Electron-withdrawing vs. Electron-donating groups: The nitro (NO₂) and difluoromethyl (CF₂H) groups in the target compound enhance electrophilicity at the ketone carbon compared to analogs with methoxy (OCH₃) or hydroxyl (OH) groups .
  • Steric and electronic effects : The ortho-nitro group introduces steric hindrance and meta-directing effects, which may alter reaction pathways (e.g., nucleophilic substitution) compared to para-substituted analogs .
Physicochemical Properties

Limited experimental data exist for the target compound, but inferences can be drawn from related structures:

Property Target Compound (Predicted) 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one 1-(2,4-Dihydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one
Melting Point Not reported 100–102°C (crystallized) Not reported
Solubility Moderate in polar aprotic solvents Soluble in DMSO, acetone Insoluble in water, soluble in ethanol
Crystallographic R-factor Not reported 0.038 (high precision) Not reported

Notes:

  • The nitro group may reduce thermal stability due to its electron-withdrawing nature .

Biological Activity

1-Chloro-1-(3-(difluoromethyl)-2-nitrophenyl)propan-2-one, with the CAS number 1804170-46-4, is a synthetic organic compound notable for its unique structural features, including a chloro group, a difluoromethyl group, and a nitrophenyl moiety. This compound's biological activity has garnered interest in medicinal chemistry and materials science due to its potential therapeutic applications.

  • Molecular Formula : C10H8ClF2NO3
  • Molecular Weight : 263.63 g/mol
  • IUPAC Name : this compound
  • Structure :
    Structure C9H8ClF2NO3\text{Structure }\text{C}_9\text{H}_8\text{Cl}\text{F}_2\text{NO}_3

Synthesis Methods

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Common methods include:

  • Chlorination of Precursor Compounds : The introduction of the chloro group is often achieved through chlorination reactions.
  • Substitution Reactions : The difluoromethyl and nitrophenyl groups are introduced via nucleophilic substitution reactions.
  • Purification Techniques : Advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to isolate the product with high purity.

Research indicates that this compound exhibits significant biological activity through its interactions with various biomolecules. The compound may function as an electrophile, reacting with nucleophilic sites on proteins or nucleic acids. This interaction can lead to:

  • Inhibition of enzyme activity.
  • Disruption of cellular processes.
  • Potential cytotoxic effects in certain cancer cell lines.

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound:

  • Anticancer Activity : A study demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines by inducing apoptosis through reactive oxygen species (ROS) generation .
  • Enzyme Inhibition : Another investigation revealed that this compound inhibited specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .
  • Drug Development : The compound's unique structure has prompted research into its potential as a lead compound for developing new therapeutic agents targeting various diseases, including cancer and bacterial infections .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesUnique Properties
1-Chloro-1-(3-(difluoromethyl)-4-hydroxyphenyl)propan-2-oneHydroxy group instead of nitroPotentially different solubility and reactivity
1-Chloro-1-(3-(difluoromethyl)-4-methylthio)phenyl)propan-2-oneMethylthio group presenceIntroduces sulfur, impacting chemical behavior
1-Chloro-1-(3-(difluoromethyl)-4-nitrophenyl)propan-2-oneNitro group substitutionAltered electronic properties affecting biological activity

Safety and Handling

Due to its potential hazards, proper safety measures should be observed when handling this compound. According to the Material Safety Data Sheet (MSDS), it is classified as hazardous under EU regulations, necessitating appropriate protective equipment and procedures during laboratory use .

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